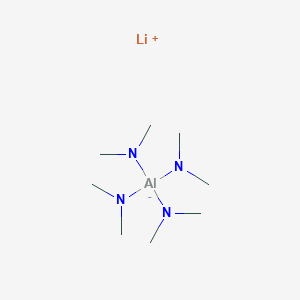
2,4-Dichloro-8-methoxyquinazoline
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2,4-Dichloro-8-methoxyquinazoline involves several key steps including condensation, cyclization, hydrolysis, decarboxylation, and chlorination processes. While specific details on the synthesis of 2,4-Dichloro-8-methoxyquinazoline are scarce, a closely related compound, 4-Chloro-8-methoxyquinoline, was synthesized from 2-anisidine and diethyl(ethoxymethylene) malonate with an overall yield of 33.81%, indicating a similar pathway could be adapted for 2,4-Dichloro-8-methoxyquinazoline by modifying the chlorination step to achieve dichlorination (Jiang Jia-mei, 2010).
Molecular Structure Analysis
The molecular structure of 2,4-Dichloro-8-methoxyquinazoline is characterized by the presence of chloro and methoxy groups attached to the quinazoline nucleus. The impact of these substituents on the electronic and steric properties of the molecule has been studied through various spectroscopic techniques, including NMR and mass spectrometry, to confirm the structure of synthesized compounds. For example, synthesis and structure confirmation of similar quinazoline derivatives were detailed, showcasing the importance of these analyses (Min Wang et al., 2015).
Applications De Recherche Scientifique
Chemical Sensing : A rhodamine derivative of 2,4-dichloroquinazoline effectively detects mercury in water, test strips, and living cells, making it a promising method for practical applications (Meng Wang et al., 2014). Similarly, 5-Chloro-8-methoxyquinoline appended diaza-18-crown-6 selectively responds to Cd2+ and binds it, potentially useful for measuring Cd2+ concentrations in waste effluent streams and food products (L. Prodi et al., 2001).
Cancer Research : N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine (6h) shows potential as an effective anticancer agent with high blood-brain barrier penetration and potent apoptosis induction (N. Sirisoma et al., 2009). Another compound, 6-(3-chloropropoxy)-4-(2-fluorophenylamino)-7-methoxyquinazoline, effectively inhibits lung cancer cell proliferation (Zhi-qiang Cai et al., 2019).
Antibacterial Activity : Compounds like 3-(3-methoxyphenyl)-2-methylsulfanyl-3Hquinazolin-4-one and 3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro1H-quinazolin-4-one show significant antibacterial activity against various strains of microorganisms, indicating potential for pharmaceutical applications (Osarodion Peter Osarumwense, 2022).
Corrosion Inhibition : Schiff Base compounds derived from quinazoline effectively inhibit mild steel corrosion in hydrochloric acid, showing potential industrial applications (Ghulamullah Khan et al., 2017).
Safety And Hazards
2,4-Dichloro-8-methoxyquinazoline is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray . Contact with skin and eyes should be avoided, and personal protective equipment should be used . In case of contact, wash with plenty of water .
Propriétés
IUPAC Name |
2,4-dichloro-8-methoxyquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2O/c1-14-6-4-2-3-5-7(6)12-9(11)13-8(5)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZNPOCHJCGTGCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1N=C(N=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40977489 | |
| Record name | 2,4-Dichloro-8-methoxyquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40977489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-8-methoxyquinazoline | |
CAS RN |
61948-60-5 | |
| Record name | 2,4-Dichloro-8-methoxyquinazoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61948-60-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dichloro-8-methoxyquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40977489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dichloro-8-methoxyquinazoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















